molecular formula C14H11ClN2O2 B4237250 Benzamide, N-[[(2-chlorophenyl)amino]carbonyl]- CAS No. 142267-51-4

Benzamide, N-[[(2-chlorophenyl)amino]carbonyl]-

Cat. No.: B4237250
CAS No.: 142267-51-4
M. Wt: 274.70 g/mol
InChI Key: JOQWBUNUUFAHKJ-UHFFFAOYSA-N
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Description

Benzamide, N-[[(2-chlorophenyl)amino]carbonyl]- is an organic compound with the molecular formula C14H10Cl2N2O2. It is a white crystalline substance that is primarily used as an insecticide. This compound is known for its ability to inhibit the synthesis of chitin in insects, which disrupts their growth and development .

Safety and Hazards

Benzamide, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and is suspected of causing genetic defects . Precautionary measures include obtaining special instructions before use, using personal protective equipment as required, and not eating, drinking, or smoking when using this product .

Future Directions

While specific future directions for “N-{[(2-chlorophenyl)amino]carbonyl}benzamide” are not provided in the search results, it’s clear that the synthesis of benzamide derivatives is a priority area of research in the pharmaceutical industry . Given their wide use in the pharmaceutical, paper, and plastic industries, and as intermediate products in the synthesis of therapeutic agents, new synthetic methods for these compounds can be of considerable importance .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzamide, N-[[(2-chlorophenyl)amino]carbonyl]- can be synthesized through several methods. One common method involves the reaction of o-chlorobenzoyl chloride with p-chlorophenyl urea in the presence of a catalyst . Another method involves the reaction of oxalyl chloride (or phosgene) with o-chlorobenzamide to form o-chlorobenzoyl isocyanate, which is then reacted with p-chloroaniline .

Industrial Production Methods

In industrial settings, the production of Benzamide, N-[[(2-chlorophenyl)amino]carbonyl]- typically involves large-scale reactions using the aforementioned synthetic routes. The reactions are carried out under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[[(2-chlorophenyl)amino]carbonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of Benzamide, N-[[(2-chlorophenyl)amino]carbonyl]- include various substituted benzamides and amines .

Scientific Research Applications

Benzamide, N-[[(2-chlorophenyl)amino]carbonyl]- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound is studied for its effects on insect physiology and development.

    Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals.

    Industry: It is used in the production of insecticides and other agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, N-[[(2-chlorophenyl)amino]carbonyl]- is unique due to its dual chloro-substitution, which enhances its insecticidal properties. This dual substitution makes it more effective in inhibiting chitin synthesis compared to other similar compounds .

Properties

IUPAC Name

N-[(2-chlorophenyl)carbamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2/c15-11-8-4-5-9-12(11)16-14(19)17-13(18)10-6-2-1-3-7-10/h1-9H,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQWBUNUUFAHKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50388103
Record name Benzamide, N-[[(2-chlorophenyl)amino]carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142267-51-4
Record name Benzamide, N-[[(2-chlorophenyl)amino]carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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